Structural Differentiation from IPAM via 2-Methyl Substitution
The presence of a methyl group at the indole 2-position in 3-(2-methyl-1H-indol-3-yl)propanamide distinguishes it from the widely studied endogenous ligand IPAM (indole-3-propionamide, CAS 5814-93-7). This methyl group increases molecular weight (202.25 vs. 188.23 g/mol) and is predicted to increase lipophilicity (clogP), which affects membrane permeability, plasma protein binding, and metabolic stability. The predicted pKa of the target compound is 16.50 ± 0.40, indicating that the indole N–H is very weakly acidic and unlikely to be significantly ionised under physiological conditions, a property it shares with IPAM . However, the 2-methyl substituent can sterically shield the indole N–H, potentially reducing first-pass glucuronidation or sulfation relative to IPAM, which is known to undergo extensive hepatic metabolism [1].
| Evidence Dimension | Molecular weight and predicted lipophilicity |
|---|---|
| Target Compound Data | MW 202.25 g/mol; predicted pKa 16.50 ± 0.40 |
| Comparator Or Baseline | IPAM (indole-3-propionamide): MW 188.23 g/mol; similar indole N–H pKa |
| Quantified Difference | ΔMW = +14.02 g/mol (7.4% increase); lipophilicity increase is structural inference from the added methyl group |
| Conditions | Predicted/calculated physicochemical properties (ChemicalBook database) |
Why This Matters
The increased molecular weight and predicted lipophilicity of 3-(2-methyl-1H-indol-3-yl)propanamide may confer improved membrane partitioning and metabolic stability compared to IPAM, making it a more attractive scaffold for lead optimisation programmes targeting intracellular or CNS-penetrant candidates.
- [1] Patent US20070105937. Indole-3-propionamide and derivatives thereof. Describes rapid hepatic metabolism of IPAM via hydroxylation and conjugation, and the rationale for structural modifications to improve metabolic stability. View Source
